2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride
Overview
Description
“2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride” is a chemical compound . It has a molecular weight of 203.62 g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-6-methylisonicotinic acid . The InChI code is 1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Intermediates
2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride is used in the synthesis of various compounds. For instance, Horikawa, Hirokawa, and Kato (2001) developed a practical synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for bromo-analogs, starting from dichloro-trifluoromethylpyridine. This synthesis emphasizes the importance of this compound in producing compounds with potential biological activity (Horikawa, Hirokawa, & Kato, 2001). Similarly, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the compound's role in creating intermediates for receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Tautomerism and Structural Studies
Research by Hertog and Buurman (2010) on the tautomerism of hydroxypyridines, which includes compounds like this compound, has been significant in understanding the predominant tautomeric structures of such compounds. This research contributes to a deeper understanding of the chemical behavior of pyridine derivatives (Hertog & Buurman, 2010).
Diverse Synthetic Routes
Ju Xiu-lian (2011) explored new synthetic routes for related compounds, such as 6-methoxypyridazine-3-carboxylic acid, starting from chloromethylpyridazine. These studies showcase the diverse synthetic potential and applications of similar pyridine derivatives (Ju Xiu-lian, 2011).
Pharmaceutical Research
In the context of pharmaceutical research, Mochida et al. (2002) investigated the properties of a compound structurally related to this compound, revealing its potential as a selective phosphodiesterase type 5 inhibitor. This indicates the relevance of similar compounds in developing new pharmaceutical agents (Mochida et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-6-methylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-6(8(10)11)4-7(9-5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYDSMMBUFXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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